Uvidin A
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Overview
Description
Preparation Methods
Uvidin A can be isolated from the fungus Lactarius uvidus through a series of extraction and purification steps . The structure and stereochemistry of this compound have been determined using spectroscopic data and chemical reactions . The synthetic routes and reaction conditions for this compound involve transformations from drimenol, a related sesquiterpene .
Chemical Reactions Analysis
Uvidin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Uvidin A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed that this compound may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Uvidin A is structurally related to other drimane sesquiterpenes, such as drimenol and drimanol . These compounds share similar chemical properties and reactivity, but this compound is unique in its specific stereochemistry and biological activity . The comparison with similar compounds highlights the uniqueness of this compound and its potential for further research and applications .
Properties
CAS No. |
74636-06-9 |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1aR,2aS,6aR,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-1a,2a,4,5,6,7-hexahydronaphtho[2,3-b]oxiren-2-one |
InChI |
InChI=1S/C15H24O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9,11-12,16H,5-8H2,1-4H3/t9-,11+,12+,14-,15-/m1/s1 |
InChI Key |
AHPUPUJYVYUVKA-BRIGZHOFSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C(=O)[C@H]3[C@@]([C@@H]2CO)(O3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(=O)C3C(C2CO)(O3)C)C)C |
Origin of Product |
United States |
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